
Bis(oxiran-2-ylmethyl) 8,13-dimethylicosa-8,12-dienedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(oxiran-2-ylmethyl) 8,13-dimethylicosa-8,12-dienedioate: is an organic compound that features both epoxide and ester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(oxiran-2-ylmethyl) 8,13-dimethylicosa-8,12-dienedioate typically involves the following steps:
Formation of the Epoxide Groups: The starting material, 8,13-dimethylicosa-8,12-dienoic acid, is first converted into its corresponding diol using a hydroxylation reaction. This diol is then treated with a peracid, such as meta-chloroperoxybenzoic acid, to form the epoxide groups.
Esterification: The epoxide-containing intermediate is then esterified with oxiran-2-ylmethanol under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The epoxide groups in Bis(oxiran-2-ylmethyl) 8,13-dimethylicosa-8,12-dienedioate can undergo oxidation reactions to form diols.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The epoxide rings can be opened by nucleophiles, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Meta-chloroperoxybenzoic acid for epoxidation.
Reduction: Lithium aluminum hydride for ester reduction.
Substitution: Nucleophiles such as amines or thiols for epoxide ring opening.
Major Products Formed
Diols: Formed from the oxidation of epoxide groups.
Alcohols: Formed from the reduction of ester groups.
Substituted Products: Formed from the nucleophilic ring opening of epoxide groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Polymer Chemistry: Used as a monomer in the synthesis of epoxy resins and other polymers.
Materials Science: Incorporated into materials to enhance properties such as strength and thermal stability.
Biology and Medicine
Drug Delivery: Explored as a component in drug delivery systems due to its biocompatibility and ability to form stable complexes with drugs.
Biological Probes: Used in the development of probes for studying biological processes.
Industry
Coatings and Adhesives: Utilized in the formulation of high-performance coatings and adhesives due to its reactive epoxide groups.
Composites: Incorporated into composite materials to improve mechanical properties.
Wirkmechanismus
The mechanism by which Bis(oxiran-2-ylmethyl) 8,13-dimethylicosa-8,12-dienedioate exerts its effects is largely dependent on its functional groups:
Epoxide Groups: These groups can react with nucleophiles, leading to the formation of covalent bonds with various substrates.
Ester Groups: These groups can undergo hydrolysis or reduction, leading to the release of alcohols and carboxylic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(oxiran-2-ylmethyl) 8,13-dimethylicosa-8,12-dienedioate: can be compared with other epoxide-containing esters such as:
Uniqueness
- Structure : The presence of both epoxide and ester groups in this compound makes it unique compared to other similar compounds.
- Reactivity : The compound’s ability to undergo a variety of chemical reactions, including oxidation, reduction, and substitution, highlights its versatility.
Eigenschaften
CAS-Nummer |
78352-82-6 |
|---|---|
Molekularformel |
C28H46O6 |
Molekulargewicht |
478.7 g/mol |
IUPAC-Name |
bis(oxiran-2-ylmethyl) 8,13-dimethylicosa-8,12-dienedioate |
InChI |
InChI=1S/C28H46O6/c1-23(13-7-3-5-9-17-27(29)33-21-25-19-31-25)15-11-12-16-24(2)14-8-4-6-10-18-28(30)34-22-26-20-32-26/h15-16,25-26H,3-14,17-22H2,1-2H3 |
InChI-Schlüssel |
ZKJRKMNGNXUJNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC=C(C)CCCCCCC(=O)OCC1CO1)CCCCCCC(=O)OCC2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


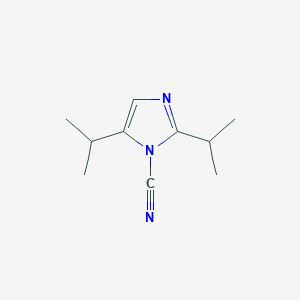
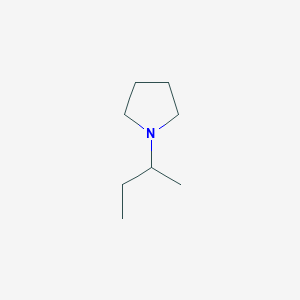
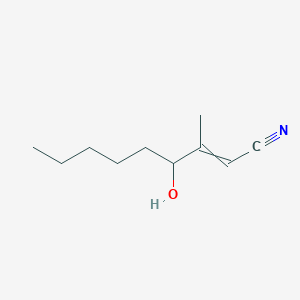
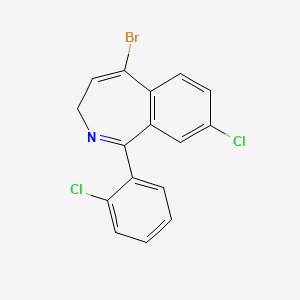
![(2-[Dichloro(methyl)silyl]ethyl)(trivinyl)silane](/img/structure/B14430321.png)
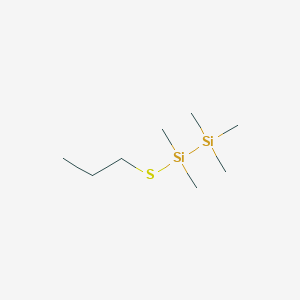
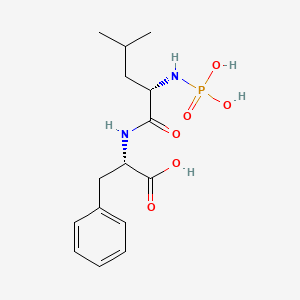

![5-([1,1'-Biphenyl]-4-yl)-2-(2-fluorophenyl)-1,3-oxazole](/img/structure/B14430352.png)
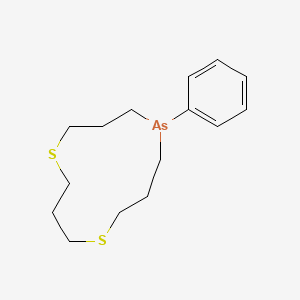
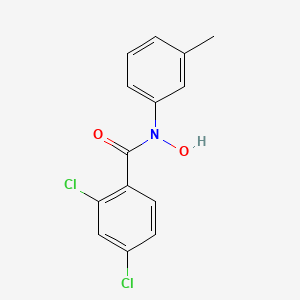
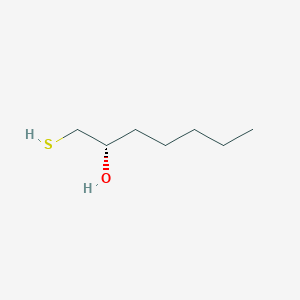
![4-[4-(Trimethylstannyl)buta-1,3-diyn-1-yl]morpholine](/img/structure/B14430371.png)
![Ethanone, 1-[4-(tributylstannyl)phenyl]-](/img/structure/B14430374.png)
